2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine
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Overview
Description
2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring substituted with phenyl and sulfonyl groups. This compound is known for its versatility in scientific research, particularly in the fields of chemistry, biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the dehydration of diethanolamine with concentrated sulfuric acid.
Introduction of Phenyl and Sulfonyl Groups: The phenyl and sulfonyl groups are introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The phenyl groups enhance the compound’s hydrophobic interactions, increasing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phenyl and sulfonyl substitutions.
4-Phenylmorpholine: Contains a phenyl group but lacks the sulfonyl group.
4-Sulfonylmorpholine: Contains a sulfonyl group but lacks the phenyl group.
Uniqueness
2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine is unique due to the presence of both phenyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to its simpler analogs.
Properties
IUPAC Name |
2-phenyl-4-(4-propylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-2-6-16-9-11-18(12-10-16)24(21,22)20-13-14-23-19(15-20)17-7-4-3-5-8-17/h3-5,7-12,19H,2,6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKACXJMCOMGVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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